molecular formula C18H20N2O4S3 B2432426 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034300-39-3

methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2432426
CAS No.: 2034300-39-3
M. Wt: 424.55
InChI Key: OEDZZAKGIXBTCD-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S3 and its molecular weight is 424.55. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S3/c1-20(2)14(13-11-26-15-7-5-4-6-12(13)15)10-19-27(22,23)16-8-9-25-17(16)18(21)24-3/h4-9,11,14,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZZAKGIXBTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[b]thiophene moiety, followed by the introduction of the dimethylaminoethyl sulfamoyl group and subsequent esterification to form the final product. Various synthetic routes have been explored, including microwave-assisted methods which enhance yield and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzo[b]thiophene structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, indicating promising anticancer properties .

Antibacterial Activity

The compound's antibacterial activity has also been evaluated. In one study, related benzo[b]thiophene derivatives were tested for their efficacy against Staphylococcus aureus and other bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antibacterial potency, with some compounds demonstrating effective inhibition at concentrations as low as 256 µg/mL .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. The presence of specific functional groups, such as the sulfamoyl and dimethylamino moieties, plays a crucial role in enhancing biological activity. For example, the sulfonamide group has been associated with increased potency in various therapeutic applications .

Case Studies

  • Antitumor Activity : A series of benzo[b]thiophene derivatives were synthesized and tested for their antitumor activity. Among them, one compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells, suggesting that similar modifications in this compound could yield potent anticancer agents .
  • Antibacterial Evaluation : Another study focused on evaluating a library of thiophene derivatives for antibacterial properties. The results indicated that compounds with higher hydrophobicity showed enhanced activity against Gram-positive bacteria, emphasizing the importance of molecular structure in determining efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Synthetic Route : Multi-step reactions typically involve constructing the thiophene core, followed by sulfamoylation and coupling with benzo[b]thiophene derivatives. Key precursors include thiophene-2-carboxylate esters and dimethylaminoethyl intermediates .
  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Triethylamine (TEA) or similar bases improve sulfamoyl group incorporation .
  • Purification : Reverse-phase HPLC with methanol-water gradients ensures high purity (>95%) .
    • Yield Improvement : Reaction times of 12–24 hours at reflux temperatures (70–80°C) maximize conversion .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR resolves substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–3.0 ppm; thiophene carbons at δ 120–140 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 423.52 for C18H17NO5S3) .
    • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfamoyl S=O stretches at 1150–1350 cm⁻¹) .
    • X-ray Crystallography : Provides absolute stereochemistry for crystalline derivatives .

Q. How do the compound’s functional groups influence its solubility and stability in biological assays?

  • Solubility :

  • The sulfamoyl and carboxylate groups enhance water solubility at physiological pH, but lipophilic benzo[b]thiophene may require DMSO co-solvents .
    • Stability :
  • The dimethylaminoethyl moiety is prone to oxidation; storage under inert gas (N2/Ar) at –20°C is recommended .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, and how can these models be validated experimentally?

  • Molecular Docking :

  • Software (e.g., AutoDock Vina) models interactions with enzymes (e.g., kinases) via hydrogen bonding with the sulfamoyl group and π-π stacking with benzo[b]thiophene .
    • Validation :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to purified targets .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case Study : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane Permeability : LogP calculations (e.g., >3.0 indicates poor aqueous uptake) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    • Mitigation : Use orthogonal assays (e.g., fluorescence polarization for enzymatic activity; MTT for cytotoxicity) .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s derivatives?

  • Key Modifications :

  • Benzo[b]thiophene Substitution : Electron-withdrawing groups (e.g., Cl, NO2) enhance target affinity .
  • Sulfamoyl Group Replacement : Replace with carboxamide to assess hydrogen-bonding requirements .
    • Synthetic Workflow :
  • Parallel synthesis using automated liquid handlers for high-throughput derivative generation .
  • Analytical Workflow : UPLC-MS for rapid purity assessment .

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